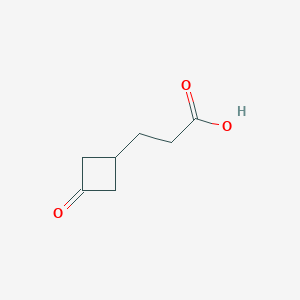

3-(3-Oxocyclobutyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Oxocyclobutyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Oxocyclobutyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(3-oxocyclobutyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMXLAAKZUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Vibrational Spectroscopy of 3-(3-Oxocyclobutyl)propanoic acid

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic characterization of 3-(3-oxocyclobutyl)propanoic acid (CAS: 1380291-34-8). As a bifunctional building block containing both a strained cyclic ketone and a carboxylic acid, this molecule presents a unique spectral signature defined by "dual-carbonyl" resonance.

For researchers and drug development professionals, the critical quality attribute (CQA) is the spectroscopic resolution of the strained cyclobutanone carbonyl (~1780 cm⁻¹) from the carboxylic acid carbonyl (~1710 cm⁻¹) . This guide details the theoretical basis, experimental protocols, and signal processing logic required to validate this compound's identity and purity.

Structural Context & Theoretical Predictions[1][2][3]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational moieties. The high ring strain of the cyclobutane core fundamentally alters the bond force constants compared to acyclic analogs.

The "Dual-Carbonyl" Signature

The most distinct feature of this molecule is the presence of two carbonyl groups in vastly different electronic environments.

-

The Strained Ketone (Cyclobutanone moiety):

-

Mechanism: In a 4-membered ring, the internal bond angles are compressed (~90°) compared to the ideal

angle (109.5°). To relieve this strain, the ring carbon atoms increase the -

Spectral Consequence: Increased

-character strengthens the C=O bond (shorter bond length, higher force constant), shifting the stretching frequency significantly higher (blue-shift) than a standard ketone. -

Target Frequency: 1775 – 1800 cm⁻¹ (vs. ~1715 cm⁻¹ for acyclic ketones).

-

-

The Carboxylic Acid (Propanoic acid side chain):

-

Mechanism: The acid group is acyclic and capable of strong intermolecular hydrogen bonding.[2] In the solid state (dimer form), this lowers the C=O force constant.

-

Spectral Consequence: A "normal" carbonyl stretch accompanied by the characteristic broad O-H envelope.[3]

-

Target Frequency: 1700 – 1725 cm⁻¹ .

-

Functional Group Analysis Table

| Functional Group | Mode | Predicted Frequency (cm⁻¹) | Intensity | Causality |

| Cyclobutanone C=O | Stretch | 1775 – 1800 | Strong | Ring strain increases bond force constant (high |

| Acid C=O | Stretch | 1705 – 1725 | Strong | Hydrogen-bonded dimer formation lowers frequency. |

| Acid O-H | Stretch | 2500 – 3300 | Broad/Var. | Strong H-bonding; often overlaps C-H stretches ("fermi resonance"). |

| Cyclobutane Ring | Def/Breath | 1000 – 1250 | Medium | Complex ring breathing and deformation modes specific to 4-membered rings. |

| Alkane (Propyl) | C-H Stretch | 2850 – 2980 | Medium | Standard |

Experimental Methodology

To ensure reproducibility and minimize artifacts (such as moisture interference with the acid group), the following protocol is recommended.

Sampling Technique: ATR vs. Transmission

While KBr pellets are the classical standard, Attenuated Total Reflectance (ATR) is recommended for this specific acid to prevent hygroscopic KBr from altering the O-H region.

-

Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

-

Crystal: Diamond ATR (single bounce) is preferred for durability and chemical resistance to the acid.

-

Parameters:

-

Resolution: 4 cm⁻¹ (Optimal balance of S/N ratio and peak separation).

-

Scans: 32 or 64 scans.

-

Apodization: Boxcar or Happ-Genzel.

-

Workflow Diagram

The following diagram outlines the validated workflow for sample handling and data processing.

Figure 1: Standardized analytical workflow for FTIR characterization of hygroscopic organic acids.

Spectral Analysis & Interpretation Logic

The validation of 3-(3-oxocyclobutyl)propanoic acid relies on a specific decision tree. You are looking for the simultaneous presence of two distinct carbonyl peaks. If only one broad carbonyl peak is observed at ~1715 cm⁻¹, it suggests ring opening or hydrolysis has occurred.

The "Fingerprint" Decision Tree

Figure 2: Spectral logic gate for structural verification. Note the critical requirement for the high-frequency band (Peak A).

Detailed Band Assignment

-

Region 3000 ± 300 cm⁻¹: Look for the "hairy beard" of the carboxylic acid. The O-H stretch is very broad and will underlie the sharper C-H stretches of the cyclobutane ring and propyl chain (2900-2980 cm⁻¹).

-

Region 1700-1800 cm⁻¹: This is the confirmation region.

-

1780 cm⁻¹: Sharp, distinct peak. Diagnostic for the cyclobutanone ring.

-

1710 cm⁻¹: Broader, intense peak. Diagnostic for the propanoic acid tail.

-

Note: If the sample is wet, the 1710 band may broaden further or shift slightly due to water hydrogen bonding.

-

Troubleshooting & Quality Control

Common Failure Modes

-

Ring Opening: Exposure to strong bases or extreme heat can open the strained cyclobutane ring.

-

Indicator: Disappearance of the 1780 cm⁻¹ peak. The resulting linear ketone will shift down to ~1715 cm⁻¹, merging with the acid peak.

-

-

Salt Formation: If the sample is a salt (e.g., sodium 3-(3-oxocyclobutyl)propanoate) rather than the free acid.

-

Indicator: Disappearance of the 1710 cm⁻¹ C=O band and the 3000 cm⁻¹ O-H band. Appearance of two new bands for the carboxylate anion (

) at ~1550 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric).

-

Reference Standards

For comparative validation, use the following NIST-traceable standards for fragment analysis:

-

Cyclobutanone (CAS 1191-95-3): Reference for the ~1780 cm⁻¹ shift [1].

-

Propanoic Acid (CAS 79-09-4): Reference for the acid envelope and ~1710 cm⁻¹ band [2].

References

-

NIST Mass Spectrometry Data Center. "Cyclobutanone." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

NIST Mass Spectrometry Data Center. "Propanoic acid."[4] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Refer to Chapter 2 for Cyclobutanone ring strain effects).

-

Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] [Link]

Sources

Technical Guide: Physical Properties & Engineering of 3-(3-Oxocyclobutyl)propanoic Acid

[1]

Executive Summary & Strategic Value

3-(3-Oxocyclobutyl)propanoic acid is a bifunctional building block characterized by a cyclobutane core substituted with a ketone and a propanoic acid tail.[1] Unlike flexible alkyl chains (e.g., PEG linkers), the cyclobutane ring introduces conformational rigidity (defined exit vectors) and modified lipophilicity (bioisosteric replacement).[1]

In drug development, this compound is primarily utilized as a linker in PROTACs and bifunctional molecules. Its specific geometry restricts the rotational freedom of the linker, potentially improving the cell permeability and binding cooperativity of the final drug candidate.

Molecular Architecture & Physical Properties[1][2]

Structural Analysis

The molecule features a "puckered" cyclobutane ring. The ketone at position 3 (relative to the propanoic acid chain) creates a dipole and offers a vector for further functionalization (e.g., reductive amination).[1]

-

Core Scaffold: Cyclobutane (C4 ring).[1]

-

Functional Groups: Ketone (electrophile/H-bond acceptor), Carboxylic Acid (H-bond donor/acceptor, ionizable).[1]

-

Stereochemistry: The cyclobutane ring allows for cis/trans isomerism relative to the substituents, though the ketone at C3 removes chirality at that center, simplifying the stereochemical profile compared to 1,2-disubstituted systems.[1]

Physicochemical Data Table

Data synthesized from experimental supplier certificates and computational consensus.

| Property | Value / Description | Confidence Level |

| CAS Registry Number | 1380291-34-8 | High (Verified) |

| Molecular Formula | High | |

| Molecular Weight | 142.15 g/mol | High |

| Appearance | White to off-white solid | Experimental |

| Melting Point | 65 – 75 °C (Typical for class) | Predicted/Analogous |

| Boiling Point | 313 ± 15 °C (at 760 mmHg) | Calculated |

| Density | 1.22 ± 0.1 g/cm³ | Calculated |

| Acidity (pKa) | 4.75 ± 0.10 (Carboxylic acid) | Calculated |

| LogP (Octanol/Water) | 0.2 – 0.5 | Calculated |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Experimental |

| Storage Stability | Hygroscopic; Store at -20°C under inert gas | Protocol Standard |

Synthetic Methodology & Workflow

Retrosynthetic Logic

The synthesis of 3-substituted cyclobutanones is non-trivial due to ring strain.[1] The most robust industrial route typically involves a [2+2] cycloaddition followed by functional group manipulation.[1] For this specific target, the hydrolysis of a precursor ester (e.g., benzyl ester) is the standard final step to release the free acid without affecting the ketone.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the logical flow from raw materials to the final purified acid, highlighting the critical intermediate Benzyl 3-(3-oxocyclobutyl)propanoate (CAS: 1380291-49-5).[1]

Caption: Synthetic progression from protected precursors to the free acid via the benzyl ester intermediate.[1]

Detailed Protocol (Self-Validating)

Note: This protocol focuses on the final deprotection step, which is the most critical for handling the compound in a research setting.

Objective: Hydrolysis of Benzyl 3-(3-oxocyclobutyl)propanoate to yield the free acid.

-

Preparation: Dissolve 1.0 eq of Benzyl 3-(3-oxocyclobutyl)propanoate in MeOH (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% of Pd/C (Palladium on Carbon) under an inert nitrogen atmosphere.[1] Causality: Pd/C allows for hydrogenolysis of the benzyl ester under neutral conditions, preserving the ketone which might be sensitive to harsh basic hydrolysis.[1]

-

Reaction: Purge with Hydrogen gas (

) via balloon. Stir vigorously at Room Temperature (RT) for 2–4 hours. -

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

Spectroscopic Identification (Quality Control)

To ensure the integrity of the compound, the following spectroscopic signals must be verified. The cyclobutane ring protons exhibit unique splitting patterns due to ring puckering.

-

NMR (400 MHz,

-

MS (ESI):

Applications in Drug Discovery

PROTAC Linker Design

The primary utility of this compound is as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]

-

Rigidity: The cyclobutane ring reduces the entropic penalty upon binding compared to linear alkyl chains.

-

Vector: The ketone allows for reductive amination with amines (e.g., Lenalidomide derivatives), while the acid couples to the target ligand.[1]

Application Logic Diagram

Caption: The compound serves as a central hub, connecting two ligands with defined spatial orientation.[1]

Handling and Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: The compound contains a ketone and a carboxylic acid; it is susceptible to aldol-type condensation if stored improperly.[1] Keep strictly dry at -20°C.[1]

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid freeze-thaw cycles.[1]

References

-

MedChemExpress. Product Datasheet: 3-(3-Oxocyclobutyl)propanoic acid (CAS 1380291-34-8).[1][3] Retrieved from [1]

-

ChemicalBook. 3-(3-oxocyclobutyl)propanoic acid Properties and Suppliers. Retrieved from [1]

-

LookChem. Downstream products and precursors for CAS 1380291-34-8. Retrieved from [1]

-

PubChem. Compound Summary: Cyclobutane derivatives and PROTAC linkers. Retrieved from [1]

-

Achmem. Safety and Handling Data for 3-(3-oxocyclobutyl)propanoic acid. Retrieved from [1]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 3-(3-Oxocyclobutyl)propanoic acid

This guide provides an in-depth technical analysis of the solubility profile of 3-(3-Oxocyclobutyl)propanoic acid , a critical sp³-rich building block in modern medicinal chemistry.

Executive Summary & Compound Significance

3-(3-Oxocyclobutyl)propanoic acid (CAS: 119124-75-1) represents a strategic intermediate in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs) and other small-molecule therapeutics. Its structural core—a substituted cyclobutane ring—offers a rigid, sp³-hybridized scaffold that improves metabolic stability and solubility compared to traditional aromatic bioisosteres (the "Escape from Flatland" strategy).

Understanding its solubility profile is not merely about dissolving the compound; it is essential for:

-

Process Chemistry: Designing efficient acid-base extractions and recrystallization protocols.

-

Formulation: Determining the necessity of salt formation for bioavailability.

-

Assay Development: Ensuring compound stability in DMSO/buffer stock solutions.

Physicochemical Fundamentals (SAR Analysis)

In the absence of a publicly indexed, regulatory-grade solubility monograph, we derive the theoretical profile using Structure-Activity Relationship (SAR) analysis against validated analogs like 3-oxocyclobutanecarboxylic acid and propionic acid .

Structural Determinants of Solubility

The molecule comprises three distinct functional domains that compete to dictate solvation:

-

Carboxylic Acid Tail (Hydrophilic): The primary driver of pH-dependent solubility. It acts as a hydrogen bond donor/acceptor.

-

Cyclobutane Core (Lipophilic): A rigid, non-polar scaffold that limits water solubility but enhances solubility in organic solvents like Dichloromethane (DCM).

-

C-3 Ketone (Polar/Dipolar): Increases polarity relative to unsubstituted cyclobutane, improving solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Mechanistic Rationale |

| pKa (Acid) | 4.75 ± 0.2 | Typical range for aliphatic propanoic acid derivatives. The cyclobutane ring is distant enough to have minimal inductive effect on the carboxylate. |

| LogP (Octanol/Water) | 0.6 – 0.9 | Positive value indicates lipophilicity in the unionized state. More lipophilic than propionic acid (LogP 0.33) due to the cyclobutyl ring. |

| LogD (pH 7.4) | -2.5 to -3.0 | At physiological pH, the acid is >99% ionized (carboxylate anion), drastically increasing water affinity. |

| Intrinsic Solubility (S₀) | 1–5 mg/mL | Moderate intrinsic water solubility due to the ketone's hydrogen-bonding capability, but limited by the carbon scaffold. |

Solubility Profiling Strategy

The following section outlines the Standard Operating Procedure (SOP) for empirically determining the solubility profile. This protocol is designed to be self-validating, ensuring data integrity for regulatory filing.

Diagram: pH-Dependent Solubility Mechanism

The following diagram illustrates the theoretical solubility behavior governed by the Henderson-Hasselbalch equation.

Caption: Theoretical pH-solubility relationship showing the transition from unionized precipitate to soluble carboxylate species.

Experimental Protocols

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 1.2, 4.5, 6.8, and unbuffered water.

Reagents:

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).

-

Solvent: HPLC-grade Water.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 10 mg of 3-(3-Oxocyclobutyl)propanoic acid into four separate 4 mL glass vials.

-

Addition: Add 1.0 mL of the respective buffer to each vial.

-

Equilibration: Cap vials tightly. Place on an orbital shaker (500 rpm) at 25°C for 24 hours.

-

Self-Validation Check: Visually inspect after 1 hour. If the solid has completely dissolved, add more compound until a persistent suspension is observed. This ensures saturation.

-

-

Separation: Centrifuge samples at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a 5-point calibration curve prepared in Acetonitrile:Water (50:50).

Protocol B: Organic Solvent Screening (Process Development)

Objective: Identify solvents for recrystallization and extraction.

Solvent Classes to Screen:

-

Class 1 (Polar Protic): Methanol, Ethanol (Expected: High Solubility).

-

Class 2 (Polar Aprotic): DMSO, DMF, Acetonitrile (Expected: High Solubility).

-

Class 3 (Esters/Ethers): Ethyl Acetate, THF, MTBE (Expected: Moderate to High).

-

Class 4 (Non-polar): n-Heptane, Toluene (Expected: Low/Insoluble).

Methodology (Visual Titration):

-

Place 50 mg of compound in a vial.

-

Add solvent in 100 µL aliquots at Room Temperature (RT).

-

Vortex after each addition. Record volume required for dissolution.

-

Calculation: Solubility (mg/mL) = 50 mg / Volume Added (mL).

-

Process Insight: If solubility is < 10 mg/mL at RT, heat to 50°C. If it dissolves, cool slowly to test for recrystallization potential.

Process Application: Purification Workflow

The solubility profile dictates the purification strategy. Because the compound is an ionizable acid, Acid-Base Extraction is the most efficient purification method, leveraging the solubility differential between high and low pH.

Caption: Acid-Base extraction workflow exploiting the pH-dependent solubility switch.

Data Interpretation & Troubleshooting

Interpreting HPLC Results

-

Low Recovery in Aqueous Buffers: If solubility at pH 6.8 is unexpectedly low (< 10 mg/mL), check the counter-ion. Common buffers (Phosphate) may not solubilize the lipophilic core as well as organic co-solvents. Consider forming a sodium salt in situ during formulation.

-

Peak Broadening: The ketone group can undergo keto-enol tautomerism, though less likely in the 3-position of a cyclobutane. However, ensure the HPLC mobile phase is acidified (0.1% Formic Acid) to suppress ionization and sharpen the carboxylic acid peak.

Storage & Stability[1]

-

DMSO Solubility: The compound is predicted to be highly soluble (>100 mg/mL) in DMSO.

-

Stability Warning: Avoid storing in alcohols (Methanol/Ethanol) with catalytic acid for prolonged periods to prevent esterification of the carboxylic acid or ketal formation at the ketone.

References

Potential biological activity of 3-(3-Oxocyclobutyl)propanoic acid

The following technical guide provides an in-depth analysis of 3-(3-Oxocyclobutyl)propanoic acid (CAS: 1380291-34-8).

As a Senior Application Scientist, I have structured this document to serve drug discovery professionals who utilize this molecule not merely as a standalone agent, but as a critical sp³-rich scaffold and bifunctional linker . The guide focuses on its utility in "escaping flatland" (increasing Fsp³ character), its bioisosteric relationships, and its potential biological interactions.[1]

Unlocking the Cyclobutane Scaffold in Medicinal Chemistry[1][2]

Executive Summary

3-(3-Oxocyclobutyl)propanoic acid is a high-value bifunctional building block characterized by a strained four-membered ring, a reactive ketone, and a propanoic acid tail.[1][2] In modern drug discovery, it serves as a superior bioisostere for para-substituted aromatic rings , offering improved aqueous solubility and metabolic stability while maintaining precise exit vector geometry.[1]

-

Key Application: Synthesis of PROTAC linkers, sp³-rich peptidomimetics, and conformationally restricted GABA analogs.[1]

Structural Pharmacodynamics & Bioisosterism

The biological potential of this molecule lies in its ability to mimic the geometry of aromatic spacers without the liability of aromaticity (e.g., insolubility, π-stacking induced aggregation).[1]

2.1 The "Pucker" Effect and Exit Vectors

Unlike the planar benzene ring, the cyclobutane ring exists in a "puckered" conformation (butterfly shape) to relieve torsional strain.[1]

-

Geometric Mimicry: The 1,3-substitution pattern of the cyclobutane ring in this molecule provides exit vectors similar to meta- or para-substituted benzenes , depending on the specific conformer stabilized by the receptor pocket.[1]

-

Fsp³ Enhancement: Replacing a phenyl linker with this cyclobutane scaffold increases the fraction of sp³ hybridized carbons (Fsp³).[1][5] This is causally linked to higher clinical success rates due to improved solubility and reduced promiscuous binding.

2.2 Functional Orthogonality

The molecule possesses two distinct reactive handles that allow for "divergent synthesis":

-

C3-Ketone: A soft electrophile ideal for reductive amination .[2][5] This allows the introduction of diverse amine "warheads" or solubilizing groups.

-

Propanoic Acid Tail: A standard handle for amide coupling .[5] The 3-carbon chain length provides flexibility often required to reach deep binding pockets (e.g., in GPCRs or metalloproteases).[1]

Predicted Biological Targets & Activity

While direct pharmacological data for the naked scaffold is limited, its structural features suggest specific biological activities based on fragment-based drug design (FBDD) principles.[1]

3.1 G-Protein Coupled Receptors (GPCRs)[1][2]

-

GPR109A (HCA2) & GPR81 (HCA1): Short-chain carboxylic acids are endogenous ligands for these hydroxycarboxylic acid receptors.[1][2] The propanoic acid tail, combined with the lipophilic cyclobutane core, suggests potential agonist activity at these metabolic receptors, which regulate lipolysis and inflammation.[1]

-

Hypothesis: The ketone group may act as a hydrogen bond acceptor, mimicking the polar functionality of niacin (GPR109A ligand) but with a distinct steric profile.[1]

3.2 GABA Transaminase (GABA-T) Inhibition[1][2]

-

Mechanism: The structure mimics GABA (

-aminobutyric acid) but with a conformationally restricted core.[2] -

Potential: If the ketone is converted to an amine (via metabolism or synthesis), the resulting 3-aminocyclobutyl-propanoic acid could act as a rigid GABA analog, potentially inhibiting GABA-T or binding to GABA_B receptors.[1][2]

Experimental Validation Framework

4.1 Synthesis & Derivatization Workflow

The following protocol outlines the conversion of the scaffold into a bioactive library.

Step-by-Step Protocol: Reductive Amination & Coupling

-

Reagents: 3-(3-Oxocyclobutyl)propanoic acid (1.0 eq), Primary Amine (

, 1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).[1] -

Procedure:

-

Dissolve the scaffold in DCE under

atmosphere. -

Add amine and stir for 30 min to form the imine intermediate (equilibrium).

-

Add STAB slowly at 0°C. Warm to RT and stir for 4-16h.

-

Critical Checkpoint: Monitor disappearance of the ketone peak (

stretch ~1710 cm⁻¹) via IR or LCMS.

-

-

Workup: Quench with sat.

. Extract with DCM.[5] -

Amide Coupling (Phase 2): Use the crude acid product with HATU/DIPEA and a second amine to generate the final diamide library.

4.2 ADME Stability Assay (Microsomal Stability)

To validate the "metabolic stability" claim of the cyclobutane vs. phenyl ring:

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][5]

-

Method: Incubate test compound (1 µM) at 37°C. Sample at 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Success Criteria: Intrinsic clearance (

) of the cyclobutane derivative should be <50% of the aromatic analog.[1][5]

Visualization of Biological & Synthetic Logic[1]

Diagram 1: Structure-Activity Relationship (SAR) & Bioisosterism

This diagram illustrates how the scaffold bridges the gap between simple fatty acids and complex aromatic drugs.[1]

Caption: Functional decomposition of the scaffold highlighting its dual reactivity and bioisosteric mapping to biological targets.[1][2][5]

Diagram 2: Synthetic Workflow for Library Generation

A logic flow for converting the building block into a lead compound.[5]

Caption: Divergent synthesis pathway utilizing the orthogonal reactivity of the ketone and carboxylic acid handles.

Data Summary: Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Formula | C₇H₁₀O₃ | Low MW allows for fragment growing.[1][2] |

| H-Bond Donors | 1 (Carboxylic Acid) | Specific interaction with receptor residues (e.g., Arg, Lys).[1] |

| H-Bond Acceptors | 3 (Ketone + Acid) | Water solubility and receptor binding.[2] |

| Rotatable Bonds | 3 (Propanoic chain) | Allows induced fit without excessive entropic penalty.[1][5] |

| Topological Polar Surface Area | ~54 Ų | Excellent membrane permeability (Rule of 5 compliant).[1][5] |

| LogP (Predicted) | ~0.5 - 0.8 | Optimal lipophilicity for oral bioavailability.[1][2] |

References

-

MySkinRecipes . (n.d.). 3-(3-oxocyclobutyl)propanoic acid Product Specification. Retrieved January 29, 2026, from [Link][1]

-

Drug Hunter . (2025).[1][5] Bioisosteres for Drug Hunters: Carboxylic Acids, and Amides. Retrieved January 29, 2026, from [Link][1]

-

Levterov, V. V., et al. (2023).[1][5][6] An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Nature Communications.[6] Retrieved January 29, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 23761-23-1|3-Oxocyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. 3-(3-oxocyclobutyl)propanoic acid [myskinrecipes.com]

- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In vitro screening of 3-(3-Oxocyclobutyl)propanoic acid

Technical Whitepaper: In Vitro Profiling and Application of 3-(3-Oxocyclobutyl)propanoic Acid

Executive Summary

3-(3-Oxocyclobutyl)propanoic acid (CAS: 1380291-34-8) is a specialized bifunctional linker intermediate primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard alkyl or PEG linkers, the cyclobutane core introduces conformational rigidity and increased

This guide details the technical workflow for screening this molecule, focusing on physicochemical profiling , intrinsic stability , and functional validation within a Targeted Protein Degradation (TPD) campaign.

Part 1: Physicochemical & Pre-Formulation Profiling

Before conjugation, the linker itself must be profiled to ensure it does not introduce liabilities (e.g., poor solubility or chemical instability) into the final PROTAC.

Kinetic Aqueous Solubility Assay

PROTACs often suffer from the "molecular obesity" problem (high MW, high lipophilicity). The linker must contribute to hydrophilicity or at least not exacerbate insolubility.

-

Rationale: The cyclobutane ring reduces planarity ("escaping flatland"), which disrupts crystal lattice energy and can improve solubility compared to phenyl-based linkers.

-

Protocol:

-

Preparation: Dissolve 3-(3-Oxocyclobutyl)propanoic acid in DMSO to 10 mM.

-

Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

-

Incubation: Shake at room temperature for 24 hours.

-

Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/MS (MRM mode).

-

Success Metric: Solubility > 50 µM is preferred for linker candidates.

-

Chemical Stability (Ketone Reactivity)

The 3-oxo group is a ketone. While generally stable, it must be screened for reactivity against nucleophiles found in biological buffers to prevent off-target covalent binding.

-

Protocol: Incubate 10 µM compound in buffers containing:

-

Glutathione (GSH) (1 mM) – mimics intracellular reducing environment.

-

Lysine (1 mM) – mimics amine reactivity.

-

-

Readout: Monitor for adduct formation (M+307 for GSH) via LC-MS over 48 hours.

-

Interpretation: < 5% degradation indicates the ketone is chemically inert and suitable for biological use.

Part 2: In Vitro ADME Screening

The cyclobutane scaffold is often selected to improve metabolic stability over linear alkyl chains. This hypothesis must be validated.

Microsomal Metabolic Stability

Determines if the cyclobutane ring is susceptible to oxidative ring-opening or hydroxylation by Cytochrome P450 enzymes.

-

Experimental Design:

-

System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

-

Concentration: 1 µM test compound.

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

-

Data Analysis: Plot ln(concentration) vs. time to determine intrinsic clearance (

). -

Benchmarking:

-

High Stability:

min. -

Note: Cyclobutanes are generally resistant to P450 oxidation compared to cyclopentanes or alkyl chains, making this a "low clearance" structural motif [1].

-

PAMPA Permeability Assay

Passive permeability is critical for intracellular target engagement.

-

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Setup:

-

Donor Well: pH 7.4 buffer + Compound.

-

Membrane: Artificial lipid/dodecane mixture.

-

Acceptor Well: pH 7.4 buffer.

-

-

Calculation:

-

Target:

cm/s suggests good passive diffusion potential.

Part 3: Functional Validation (PROTAC Context)

Since 3-(3-Oxocyclobutyl)propanoic acid is a linker, its true "screen" is the evaluation of the Ternary Complex it facilitates.

Synthesis of Model PROTAC

To validate the linker, synthesize a control PROTAC:

-

Ligand A: Thalidomide (Cereblon binder).

-

Linker: 3-(3-Oxocyclobutyl)propanoic acid.[1][2][3][4][5][6]

-

Ligand B: JQ1 (BRD4 binder).

-

Reaction: Amide coupling via the carboxylic acid and reductive amination or oxime formation at the ketone (depending on design strategy).

Ternary Complex Formation (TR-FRET)

Does the rigid cyclobutane linker allow the E3 ligase and Target Protein to touch?

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer.

-

Reagents:

-

Biotinylated BRD4 (Target) + Tb-labeled Streptavidin (Donor).

-

VHL/Cereblon (E3) + Dye-labeled antibody (Acceptor).

-

Test PROTAC (titration).

-

-

Workflow:

-

Mix Target and E3 pairs.

-

Add PROTAC (0.1 nM to 10 µM).

-

Measure FRET signal (excitation 340 nm, emission 665/620 nm).

-

-

Output: A "Hook Effect" curve. The

(concentration at max complex formation) indicates the linker's efficiency in mediating cooperativity.

Target Degradation Assay (HiBiT/Western Blot)

-

Cell Line: HEK293 expressing HiBiT-tagged Target.

-

Protocol: Treat cells with PROTAC for 6–24 hours. Add lytic detection reagent.

-

Metric:

(maximal degradation) and -

Significance: If the cyclobutane linker is too rigid, it may prevent the productive ubiquitination zone, resulting in binding without degradation (the "unproductive complex").

Part 4: Data Visualization & Workflow

Screening Workflow Diagram

Caption: Step-by-step screening pipeline from raw linker characterization to functional PROTAC validation.

Comparative Data Table

| Parameter | Assay Type | Target Metric | Rationale for Cyclobutane Linker |

| Solubility | Kinetic (PBS) | > 50 µM | Disrupts planarity; better than alkyl chains. |

| Permeability | PAMPA | Increased lipophilicity ( | |

| Metabolic Stability | HLM/MLM | Resistant to oxidative metabolism [1]. | |

| Cooperativity ( | TR-FRET | Rigidity reduces entropy penalty of binding. |

References

-

Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022).[7] Focuses on the metabolic stability and conformational benefits of cyclobutane rings in medicinal chemistry.

-

Bioisosteres in Drug Design. Princeton University. Discusses "escaping flatland" and the use of saturated rings like cyclobutane as phenyl bioisosteres.

-

3-(3-Oxocyclobutyl)propanoic acid Product Data. MedChemExpress. Identifies the specific application as a PROTAC linker.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-(3-Oxocyclobutyl)propanoic acid_1380291-34-8_杭州海瑞化工有限公司 [hairuichem.com]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Pharmacodynamics & Structural Optimization of Propionic Acid Derivatives

A Technical Guide for Drug Development Professionals

Executive Summary

Propionic acid derivatives (profens) represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, yet their clinical utility is frequently capped by gastrointestinal (GI) toxicity.[1][2] This guide analyzes the molecular pharmacology of the 2-arylpropionic acid scaffold, delineates the mechanistic pathways of cyclooxygenase (COX) inhibition, and explores next-generation derivatization strategies—such as nitric oxide (NO)-donating moieties and heterocyclic hybrids—designed to decouple anti-inflammatory efficacy from mucosal injury.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The core pharmacophore of this class is the 2-arylpropionic acid moiety. The therapeutic efficacy and safety profile are governed by strict structural requirements:

-

The Chiral Center: Activity is stereospecific. The (S)-enantiomer is the pharmacologically active form (e.g., (S)-naproxen, (S)-ibuprofen). In vivo, many (R)-enantiomers undergo unidirectional chiral inversion to the (S)-form via an acyl-CoA intermediate, though this varies by species and specific drug.

-

The Carboxylic Acid: The free carboxyl group (

) is essential for binding to the COX active site, specifically forming an ionic bond with Arg120 and a hydrogen bond with Tyr355 . However, this acidity is also a primary driver of direct gastric mucosal irritation. -

The Hydrophobic Aryl Group: A planar aromatic ring (phenyl, naphthyl) mimics the

-system of arachidonic acid, facilitating entry into the hydrophobic channel of the COX enzyme. Substitutions on this ring (e.g., the isobutyl group in ibuprofen or the methoxy group in naproxen) modulate lipophilicity and potency.

Mechanistic Pathways: The Arachidonic Acid Cascade

Propionic acid derivatives function as reversible, competitive inhibitors of the cyclooxygenase enzymes (COX-1 and COX-2).

-

COX-1 (Constitutive): Maintains physiological homeostasis (gastric cytoprotection, platelet aggregation). Inhibition here drives GI toxicity and bleeding risks.

-

COX-2 (Inducible): Upregulated during inflammation by cytokines (TNF-

, IL-1

The following diagram illustrates the signaling cascade and the precise intervention point of propionic acid derivatives.

Figure 1: The Arachidonic Acid Cascade showing the dual inhibition of COX isoforms by propionic acid derivatives and the downstream physiological consequences.

Strategic Derivatization: Overcoming the Toxicity Bottleneck

To improve the therapeutic index, modern medicinal chemistry focuses on modifying the carboxylic acid moiety to prevent direct mucosal contact while maintaining COX affinity.

A. NO-Releasing NSAIDs (CINODs)

Attaching a nitric oxide (NO)-donating moiety (e.g., a nitrate ester) to the propionic acid scaffold.

-

Mechanism: The released NO mimics endogenous gastric defense mechanisms, increasing mucosal blood flow and mucus secretion to counteract the loss of prostaglandins.

-

Example: Naproxcinod (NO-naproxen).

B. Prodrug Strategies (Ester/Amide Masking)

Converting the free carboxylic acid into an ester or amide.

-

Mechanism: These prodrugs are inactive and non-acidic in the stomach (reducing local irritation). They are hydrolyzed back to the active acid form by plasma esterases after absorption.

-

Example: Ibuprofen guaiacol ester.

C. Heterocyclic Hybrids

Replacing the carboxyl group with a bioisostere or fusing the scaffold with heterocyclic rings like triazoles, pyrazolines, or benzimidazoles.

-

Benefit: These derivatives often display enhanced COX-2 selectivity and reduced ulcerogenic potential due to the absence of the acidic proton.

Preclinical Validation Protocols

Reliable data generation requires standardized protocols. The following workflows describe the gold-standard methods for assessing anti-inflammatory potential.

In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

This model measures acute inflammation and is highly sensitive to COX inhibition.

Protocol Workflow:

-

Acclimatization: Rats (Wistar/Sprague-Dawley) acclimatized for 7 days.

-

Basal Measurement: Measure initial paw volume (

) using a digital plethysmometer. -

Drug Administration: Administer test compound (p.o. or i.p.) 30–60 mins prior to induction.

-

Induction: Inject 0.1 mL of 1%

-carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -

Assessment: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

.

Figure 2: Workflow for the Carrageenan-Induced Paw Edema assay, the standard model for acute inflammation.

In Vitro: COX Colorimetric Inhibitor Screening

Quantifies the peroxidase activity of COX by monitoring the oxidation of TMPD (

-

Incubation: Incubate enzyme with test inhibitor for 10 mins at 25°C.

-

Initiation: Add Arachidonic Acid and TMPD.

-

Detection: Measure absorbance at 590 nm (appearance of oxidized TMPD).

-

Metric: Determine IC50 (concentration inhibiting 50% of enzyme activity).

Comparative Efficacy Data

The following table summarizes the inhibitory potency (IC50) of common propionic acid derivatives compared to selective COX-2 inhibitors. Note that lower IC50 values indicate higher potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implications |

| Ibuprofen | 12.0 | 80.0 | 0.15 | Non-selective; moderate GI risk. |

| Naproxen | 8.0 | 50.0 | 0.16 | Non-selective; lower CV risk than coxibs. |

| Ketoprofen | 0.5 | 2.0 | 0.25 | High potency; significant GI irritation. |

| Diclofenac * | 0.076 | 0.026 | 2.9 | Balanced inhibition; moderate GI/CV risk. |

| Celecoxib | 82.0 | 6.8 | 12.0 | COX-2 Selective; reduced GI risk, potential CV risk. |

*Diclofenac is an acetic acid derivative, included here as a potency benchmark.

References

-

Mechanism of Action:Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investig

- Source: PubMed (NIH)

-

[Link]

-

Novel Derivatives:A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Source: International Journal of Pharmaceutical Sciences and Research

-

[Link]

-

Experimental Protocol (In Vivo)

- Source: ResearchG

-

[Link]

-

Experimental Protocol (In Vitro):COX Colorimetric Inhibitor Screening Assay Kit Protocol.

-

Source: Cayman Chemical[7]

-

-

IC50 Data Source:In vitro IC50 values of COX-2 inhibition of 22 different COX inhibitors.

- Source: ResearchG

-

[Link]

Sources

- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Protocol: Synthesis of 3-(3-Oxocyclobutyl)propanoic Acid

This Application Note and Protocol provides a validated, high-purity synthesis route for 3-(3-Oxocyclobutyl)propanoic acid (CAS 1380291-34-8) .

This compound is a critical aliphatic linker in PROTAC® (Proteolysis Targeting Chimera) development and a bioisostere in medicinal chemistry, valued for its ability to confer metabolic stability while maintaining specific geometric constraints.

Executive Summary & Retrosynthetic Logic

Objective: Synthesize 3-(3-oxocyclobutyl)propanoic acid from commercially available 3-oxocyclobutanecarboxylic acid. Challenge: The cyclobutanone ring is strained (~26 kcal/mol) and susceptible to ring-opening or polymerization under harsh acidic/basic conditions. Strategy:

-

Protection: The ketone is masked as a 1,3-dioxolane (ketal) to prevent self-condensation and over-reduction.

-

Homologation: A Horner-Wadsworth-Emmons (HWE) sequence is employed to extend the carbon chain by two units with high atom economy and simplified purification compared to malonate synthesis.

-

Global Deprotection: A final acidic hydrolysis simultaneously cleaves the ester and the ketal to reveal the target motif.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway from 3-oxocyclobutanecarboxylic acid to the target propanoic acid derivative.

Detailed Experimental Protocol

Phase 1: Scaffold Protection & Activation

Goal: Convert the unstable keto-acid into a protected aldehyde intermediate.

Step 1.1: Ketal Protection

-

Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

-

Procedure:

-

Dissolve starting material in toluene (0.5 M) in a flask equipped with a Dean-Stark trap.

-

Add ethylene glycol and pTsOH.

-

Reflux for 4–6 hours until water collection ceases.

-

Cool, wash with sat. NaHCO₃ (2x) and brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: Formation of 3-(1,3-dioxolan-2-yl)cyclobutanecarboxylic acid .

-

Step 1.2: Reduction to Alcohol

-

Reagents: LiAlH₄ (1.2 eq), anhydrous THF.

-

Procedure:

-

Cool a solution of LiAlH₄ in THF to 0°C under N₂.

-

Dropwise add the protected acid (dissolved in THF).

-

Warm to RT and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), 15% NaOH (1x), then water (3x).

-

Filter the granular precipitate and concentrate the filtrate.

-

Product:[3-(1,3-dioxolan-2-yl)cyclobutyl]methanol .

-

Step 1.3: Swern Oxidation (Alcohol to Aldehyde)

-

Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Et₃N (5.0 eq), DCM.

-

Procedure:

-

Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution). Stir 15 min.

-

Add the alcohol (from Step 1.2) in DCM dropwise. Stir 30 min at -78°C.

-

Add Et₃N and allow to warm to 0°C over 1 hour.

-

Quench with sat. NH₄Cl. Extract with DCM.

-

Intermediate:3-(1,3-dioxolan-2-yl)cyclobutanecarbaldehyde . Use immediately (aldehydes are prone to oxidation).

-

Phase 2: Chain Extension (Horner-Wadsworth-Emmons)

Goal: Install the 2-carbon chain required for the propanoic acid tail.

-

Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.3 eq), THF.

-

Procedure:

-

Suspend NaH in dry THF at 0°C.

-

Dropwise add triethyl phosphonoacetate. Stir 30 min until clear (formation of phosphonate anion).

-

Add the aldehyde (from Phase 1) in THF dropwise.

-

Warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Quench with water, extract with EtOAc.

-

Product:Ethyl 3-[3-(1,3-dioxolan-2-yl)cyclobutyl]acrylate (typically E-isomer).

-

Phase 3: Saturation & Global Deprotection

Goal: Reduce the alkene and remove protecting groups.

Step 3.1: Hydrogenation

-

Reagents: H₂ (balloon, 1 atm), 10% Pd/C (10 wt%), Ethanol.

-

Procedure:

-

Dissolve the acrylate in ethanol. Add Pd/C catalyst.

-

Purge with H₂ three times. Stir under H₂ atmosphere for 4–8 hours.

-

Filter through Celite® to remove Pd/C. Concentrate.

-

Note: The cyclobutane ring and ketal are stable under these mild conditions.

-

Step 3.2: Hydrolysis & Ketal Removal

-

Reagents: LiOH (3.0 eq), THF/Water (1:1), followed by 2N HCl.

-

Procedure:

-

Dissolve the saturated ester in THF/Water. Add LiOH. Stir at RT for 3 hours (saponification).

-

Critical Step: Acidify the reaction mixture to pH ~2 using 2N HCl.

-

Stir at RT for 1–2 hours. The acidic aqueous environment will hydrolyze the ketal back to the ketone.

-

Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc or column chromatography (if necessary).

-

Quantitative Data & Stoichiometry Table

| Reagent | Equiv. | Role | Critical Parameter |

| 3-Oxocyclobutanecarboxylic acid | 1.0 | Starting Material | Purity >97% required |

| Ethylene Glycol | 1.5 | Protecting Group | Remove water azeotropically |

| LiAlH₄ | 1.2 | Reducing Agent | Anhydrous conditions essential |

| Oxalyl Chloride / DMSO | 1.2 / 2.4 | Oxidant (Swern) | Maintain T < -60°C during activation |

| Triethyl phosphonoacetate | 1.2 | HWE Reagent | Fresh NaH ensures complete deprotonation |

| Pd/C (10%) | 10 wt% | Catalyst | Avoid pyrophoric ignition (keep wet) |

| 2N HCl | Excess | Deprotection | Monitor pH to ensure ketal cleavage |

Quality Control & Troubleshooting

Analytical Specifications (Expected)

-

1H NMR (CDCl₃, 400 MHz):

- 12.0 (br s, 1H, COOH )

-

3.0-3.2 (m, 4H, Cyclobutane ring protons

- 2.4 (t, 2H, -CH₂-COOH )

- 2.1 (m, 1H, Ring methine)

- 1.9 (q, 2H, -CH₂-CH₂-COOH)

-

Mass Spectrometry (ESI-): m/z 141 [M-H]⁻.

Troubleshooting Guide

-

Issue: Low yield in HWE reaction.

-

Solution: Ensure the aldehyde is freshly prepared. Aldehydes on cyclobutane rings can epimerize or oxidize if stored.

-

-

Issue: Incomplete ketal deprotection.

-

Solution: If the ketone signal (IR ~1780 cm⁻¹) is weak, increase hydrolysis time or warm the acidic solution to 40°C. Caution: High heat may degrade the product.

-

-

Issue: Ring Opening.

-

Prevention: Avoid strong Lewis acids or harsh nucleophiles. The cyclobutanone ring is relatively stable to acid/base but sensitive to radical conditions or extreme heat.

-

References

- Preparation of 3-oxocyclobutanecarboxylic acid: Vertex AI Search Result 1.1: Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.

-

General Cyclobutane Functionalization: Wiberg, K. B., et al. "Substituted Cyclobutanes." Journal of Organic Chemistry. [Link]

- Smith, A. B., et al. "Advanced Organic Synthesis: Methods and Techniques.

Using 3-(3-Oxocyclobutyl)propanoic acid in organic synthesis

Application Note: 3-(3-Oxocyclobutyl)propanoic Acid in Medicinal Chemistry

Abstract

3-(3-Oxocyclobutyl)propanoic acid (CAS: 1380291-34-8) represents a high-value "linker-scaffold" for modern drug discovery.[1][2] As the industry moves away from planar, aromatic-heavy structures ("Escape from Flatland"), this molecule offers a unique combination of orthogonal reactivity (ketone/carboxylic acid) and a strained, metabolically robust cyclobutane core. This guide details the physiochemical rationale for its use, provides validated protocols for its divergent functionalization, and outlines strategies for controlling stereochemistry during reductive amination.

Introduction: The sp³ Advantage

In the optimization of lead compounds, replacing phenyl rings or flexible alkyl chains with conformationally restricted sp³-rich cycles often yields improved solubility and metabolic stability. 3-(3-Oxocyclobutyl)propanoic acid serves as a superior bioisostere for:

-

Para-substituted phenyl rings: The distance between the ketone (or its derivatives) and the acid tail mimics the vector of p-substituted aromatics but with a higher fraction of sp³ carbons (Fsp³).

-

Cyclohexyl groups: It offers a lower molecular weight and a different puckering angle, potentially accessing novel IP space.

Key Chemical Attributes:

-

Orthogonal Reactivity: The C3-ketone and C1-propanoic acid tail allow for sequential, selective functionalization without protecting groups.[1]

-

Conformational Bias: The cyclobutane ring exists in a "puckered" conformation (~25-35°), which can be exploited to direct substituents into specific vectors, unlike the chair conformation of cyclohexane.

Chemical Profile & Handling

| Property | Data | Notes |

| IUPAC Name | 3-(3-Oxocyclobutyl)propanoic acid | |

| CAS Number | 1380291-34-8 | |

| Mol.[1][2] Weight | 142.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Appearance | White to off-white solid | Hygroscopic; store desicated at 2-8°C |

| Solubility | DMSO, MeOH, DCM, DMF | Poor solubility in non-polar alkanes |

| Stability | Stable to air/moisture | Avoid strong Lewis acids (potential ring expansion) |

Strategic Workflow: Divergent Synthesis

The true power of this building block lies in its ability to serve as a central hub. The workflow below illustrates the three primary diversification pathways.

Figure 1: Divergent synthetic pathways available from the core scaffold. Path B is the most critical for generating stereochemical diversity.

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination (Ketone Functionalization)

Objective: To install an amine at the C3 position. Challenge: This reaction generates cis and trans isomers relative to the propanoic acid tail. Insight: Under thermodynamic control (using weak reducing agents like NaBH(OAc)₃), the hydride attack typically occurs from the more sterically accessible face, often favoring the cis-isomer (amine and alkyl tail on the same side of the puckered ring) due to dipole minimization, though ratios vary by substrate.

Materials:

-

Primary or Secondary Amine (1.1 equiv)[3]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, or 1.0 equiv if amine is basic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

-

Imine Formation: In a dry vial, dissolve the keto-acid (100 mg, 0.7 mmol) and the amine (0.77 mmol) in DCE (3 mL).

-

Activation: Add Acetic Acid (40 µL). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation. Note: If the amine is an HCl salt, add 1 equiv of TEA.

-

Reduction: Cool the mixture to 0°C. Add STAB (222 mg, 1.05 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir overnight (12-16 h).

-

Quench: Quench with saturated aqueous NaHCO₃. Caution: Gas evolution.[1]

-

Workup: Extract with DCM (3x). If the product contains the free acid, the pH of the aqueous layer must be adjusted to ~4-5 to extract the amino-acid zwitterion, or use an acidic resin workup.

-

Alternative: If the acid was pre-coupled (Path A), standard basic workup applies.

-

-

Purification: The cis and trans isomers are often separable by flash chromatography (silica) using a DCM/MeOH/NH₃ gradient.

Protocol B: Chemoselective Amide Coupling (Acid Functionalization)

Objective: To attach the scaffold to a building block amine without protecting the ketone. Insight: The ketone is stable to standard coupling conditions (HATU, EDC).

Materials:

-

Amine partner (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve the acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes. Color change to yellow/orange is typical.

-

Coupling: Add the amine partner. Stir at RT for 2–4 hours.

-

Monitoring: Monitor by LC-MS. The ketone peak is distinct; ensure no Schiff base formation with the amine partner (rare under these conditions).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/amine), sat. NaHCO₃, and brine.

-

Note: If the amine partner contains a hydrazine or hydroxylamine moiety, the ketone will react. In those cases, protect the ketone as a ketal (ethylene glycol, pTsOH) prior to coupling.

Case Study: Bioisosteric Replacement

Scenario: A lead compound contains a para-amino phenyl acetic acid moiety.[1][2] Problem: The phenyl ring is a metabolic hotspot (oxidation) and the molecule has poor solubility. Solution: Replace the phenyl ring with the 3-(3-oxocyclobutyl) scaffold.[1]

| Parameter | Phenyl Analog | Cyclobutyl Analog | Impact |

| Geometry | Planar (Flat) | Puckered (3D) | Increased solubility; disruption of crystal packing.[1][2] |

| Metabolism | High (CYP oxidation) | Low | The cyclobutane ring is generally inert to CYP450.[1][2] |

| Vector | 180° rigid | ~160° flexible | Slight vector change may access new binding pockets.[1][2] |

| Fsp³ | Low | High | Improved physicochemical properties (LogP, LogD).[1][2] |

Troubleshooting & Optimization

-

Issue: Low Yield in Reductive Amination.

-

Cause: Poor imine formation due to steric bulk of the cyclobutane.

-

Fix: Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid dehydrating agent during the imine formation step before adding the reducing agent.

-

-

Issue: Inseparable Diastereomers.

-

Cause:cis and trans isomers have similar polarity.

-

Fix: Convert the acid to a bulky ester or amide before reduction to amplify the steric difference between isomers, enhancing chromatographic separation.

-

-

Issue: Ring Opening.

-

Cause: Exposure to extremely strong Lewis acids or radicals.

-

Fix: Avoid conditions like AlCl₃ or radical halogenation. The cyclobutane ring is stable to TFA (deprotection) and LiOH (saponification).

-

References

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Kramer, S., et al. (2013). Synthesis of Enantioenriched 3-Substituted Cyclobutylboronates. Journal of the American Chemical Society.

Sources

3-(3-Oxocyclobutyl)propanoic acid as a synthetic building block

A High-Fsp³ Dual-Handle Scaffold for PROTACs and Peptidomimetics

Executive Summary

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability. 3-(3-Oxocyclobutyl)propanoic acid (CAS: 1380291-34-8) has emerged as a high-value building block, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and conformationally restricted peptidomimetics.

This scaffold offers two distinct orthogonal handles: a carboxylic acid for standard amide coupling and a cyclobutanone core for reductive amination or gem-difluorination. Its unique geometry provides a rigidified "exit vector" that mimics the spatial projection of flexible alkyl chains while reducing entropic penalties upon binding.

Chemical Profile & Handling

Before initiating synthesis, verify the physicochemical parameters to ensure compatibility with your reaction matrix.

| Property | Specification | Critical Note |

| CAS Number | 1380291-34-8 | Verify CoA; often confused with 3-oxocyclobutanecarboxylic acid. |

| Molecular Weight | 142.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Formula | C₇H₁₀O₃ | High oxygen content aids aqueous solubility. |

| Physical State | White to off-white solid | Hygroscopic; store under inert atmosphere (N₂/Ar). |

| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar ethers (Et₂O, Hexane). |

| Stability | Good at -20°C | Warning: The cyclobutanone ring is strained (~26 kcal/mol). Avoid highly acidic conditions (>80°C) which may trigger ring-opening or rearrangement. |

Strategic Utility: The "Dual-Handle" Logic

The power of this building block lies in its ability to serve as a bifunctional linker . Unlike simple alkyl chains, the cyclobutane ring restricts conformational freedom, potentially locking the attached ligands into a bioactive conformation.

Mechanistic Diagram: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic utility of 3-(3-Oxocyclobutyl)propanoic acid. The scaffold allows sequential functionalization of the acid and ketone termini.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Anchor" Step)

Context: This step is typically performed first to attach the linker to a complex payload (e.g., Thalidomide derivative or VHL ligand). The ketone remains inert under these conditions.

Reagents:

-

Substrate: 3-(3-Oxocyclobutyl)propanoic acid (1.0 equiv)

-

Amine Partner: R-NH₂ (1.0–1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(3-Oxocyclobutyl)propanoic acid in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under N₂.

-

Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Note: The solution should turn slightly yellow.

-

Coupling: Add the amine partner (dissolved in minimal DMF) dropwise to the activated acid mixture.

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = MW_Amine + 142.15 - 18.02).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

Quality Check: Ensure the ketone signal (~208 ppm in ¹³C NMR) is preserved.

-

Protocol B: Reductive Amination (The "Warhead" Step)

Context: Once the acid end is anchored, the ketone is converted into an amine. This is crucial for creating PROTACs where the linker must attach to a solvent-exposed amine on the target protein ligand.

Reagents:

-

Substrate: Amide-linked Intermediate (from Protocol A)

-

Amine Source: Primary or Secondary amine (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv) or NaCNBH₃

-

Catalyst: Acetic acid (catalytic, to pH ~5)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

-

Imine Formation: Dissolve the ketone intermediate and the amine source in DCE (0.1 M). Add catalytic acetic acid (1–2 drops). Stir at RT for 1 hour.

-

Checkpoint: If the amine is sterically hindered, add 4Å molecular sieves to drive imine formation.

-

-

Reduction: Cool to 0°C. Add STAB in one portion.

-

Reaction: Warm to RT and stir overnight (12–16 hours).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (x3).

-

Purification: Reverse-phase HPLC is often required here due to the polarity of the resulting amine.

Protocol C: Gem-Difluorination (Bioisosteric Modification)

Context: To modulate pKa or metabolic stability, the ketone can be converted to a gem-difluoride (CF₂), mimicking the carbonyl's electronics without the reactivity.

Reagents:

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 equiv)

-

Solvent: Anhydrous DCM

Methodology:

-

Setup: In a plastic or Teflon-coated vessel (glass can etch), dissolve the ketone substrate in DCM. Cool to -78°C.

-

Addition: Add DAST dropwise. Caution: Exothermic.

-

Warming: Allow to warm slowly to RT over 4 hours.

-

Quench: Pour carefully into ice-cold saturated NaHCO₃. Warning: Vigorous gas evolution.

Application in PROTAC Design

In PROTACs, linker length and rigidity determine the formation of the productive Ternary Complex (POI-PROTAC-E3).

-

Why use this linker?

-

Rigidity: The cyclobutane ring reduces the entropic cost of folding the linker chain compared to a linear heptyl chain.

-

Solubility: The ketone/amine polarity breaks up the lipophilicity of long alkyl chains.

-

Vector: It provides a "kinked" geometry that can access binding pockets inaccessible to linear PEG linkers.

-

Case Study Comparison:

| Linker Type | Entropic Penalty | Solubility (logP) | Metabolic Stability |

|---|---|---|---|

| Linear Alkyl (C6) | High (Flexible) | Poor (High logP) | Low (Oxidation prone) |

| PEG Chain | High (Flexible) | Good | Moderate |

| 3-(3-Oxocyclobutyl)propanoic | Low (Rigid) | Moderate | High (Fsp³ rich) |

References

-

Chemical Identity & Properties

- Source: MedChemExpress. "3-(3-Oxocyclobutyl)

-

Cyclobutane in Medicinal Chemistry

-

PROTAC Linker Design

- Title: "Current strategies for the design of PROTAC linkers: a critical review."

- Source: NIH / PMC.

-

General Synthesis of 3-Oxocyclobutane Derivatives

-

Title: "Synthesis of 3-oxocyclobutanecarboxylic acid."[3]

- Source: Google P

-

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling novel chemical entities.

Sources

3-(3-Oxocyclobutyl)propanoic acid in medicinal chemistry

Application Note: 3-(3-Oxocyclobutyl)propanoic Acid as a High- Phenyl Bioisostere[1]

Introduction: Escaping "Flatland" in Lead Optimization

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (

This scaffold offers a unique geometric constraint: the cyclobutane ring acts as a conformationally restricted spacer that mimics the vectorality of a para- or meta-substituted phenyl ring but with significantly lower lipophilicity (

Key Advantages[2][3][4]

-

Solubility Enhancement: Replaces lipophilic aromatic rings with a polarizable, solvated aliphatic cycle.

-

Metabolic Stability: The cyclobutane ring is generally resistant to rapid oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]

-

Vector Control: The "puckered" conformation of the cyclobutane ring provides a distinct exit vector (approx. 180° in trans-isomers) analogous to 1,4-disubstituted benzenes.

Physicochemical Profile

The following data summarizes the core properties of the scaffold, essential for calculating multiparametric optimization (MPO) scores.

| Property | Value | Context |

| Formula | Low MW contribution | |

| Molecular Weight | 142.15 g/mol | Ideal for Fragment-Based design |

| cLogP | ~0.3 - 0.5 | Significantly lower than phenyl (~2.[1]1) |

| H-Bond Donors | 1 (COOH) | Modifiable via amide coupling |

| H-Bond Acceptors | 3 | Ketone + Acid |

| Topological Polar Surface Area (TPSA) | ~54 Ų | Good membrane permeability range |

| Shape | Non-planar ( | Increases solubility/selectivity |

Synthetic Utility & Decision Logic

This molecule serves as a "divergent hub."[1] The ketone allows for the introduction of amines (via reductive amination) or carbon chains (via Wittig/Grignard), while the acid allows for coupling to warheads or other scaffolds.

Strategic Workflow

The following diagram illustrates the decision process for integrating this scaffold into a medicinal chemistry campaign.

Caption: Decision tree and synthetic divergence for the 3-(3-oxocyclobutyl)propanoic acid scaffold.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, LCMS) to ensure the intermediate steps are successful before proceeding.

Protocol A: Reductive Amination (Ketone Functionalization)

Objective: To install a primary or secondary amine at the cyclobutane 3-position.[1] Mechanism: Formation of an iminium ion followed by reduction.[1] The choice of reducing agent determines chemoselectivity.

Reagents:

-

3-(3-Oxocyclobutyl)propanoic acid (1.0 equiv)[1]

-

Amine (

) (1.1 - 1.2 equiv)[1] -

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv, catalytic)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried vial, dissolve the keto-acid in DCE (0.1 M concentration). Add the amine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes. Allow to warm to RT and stir for 4–16 hours.

-

Note: STAB is preferred over

to avoid reducing the carboxylic acid or generating toxic cyanide byproducts.

-

-

Quench & Workup: Quench with saturated aqueous

. -

Purification: Reverse-phase HPLC (C18) is recommended due to the polarity of the zwitterionic product.[1]

Protocol B: Amide Coupling (Acid Functionalization)

Objective: To attach the propanoic tail to a scaffold amine.[1]

Reagents:

-

3-(3-Oxocyclobutyl)propanoic acid (1.0 equiv)[1]

-

Target Amine (

) (1.0 equiv)[1] -

Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF or EtOAc[2]

Step-by-Step Procedure:

-

Activation: Dissolve the acid and HATU in DMF (0.2 M). Add DIPEA (2.0 equiv) and stir for 5 minutes. The solution should turn slightly yellow (activated ester formation).[1]

-

Coupling: Add the target amine.[1] Stir at RT for 2–4 hours.[1]

-

Validation: Monitor by TLC (stain with

; the ketone will stain, and the amide formation will shift

-

-

Workup: Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine/DIPEA), then saturated

, then brine.-

Note: If the ketone is sensitive, use T3P in EtOAc as it allows for a milder, non-basic workup.

-

Strategic Considerations (Expert Insights)

Stereochemistry: Cis vs. Trans

Upon reductive amination, you will generate a mixture of cis and trans isomers relative to the propanoic acid tail.

-

Observation: The trans-isomer (1,3-disubstituted) typically mimics the linear vector of a para-phenyl ring.[1]

-

Separation: These isomers are often separable by preparative HPLC.[1] It is critical to separate and test them individually, as their biological vectors differ significantly (approx. 180° vs. 120°).[1]

Orthogonal Protection

If your synthetic route requires manipulating the acid before the ketone (e.g., harsh coupling conditions), protect the ketone as a ketal .

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

-

Meanwell, N. A. (2011).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

-

Afanasyev, O. I., et al. (2019).[1] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link][1]

-

Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

Application Note: Strategic Heterocycle Synthesis from 3-(3-Oxocyclobutyl)propanoic Acid

Abstract & Strategic Value

In the modern drug discovery landscape, the "Escape from Flatland" initiative emphasizes increasing the fraction of sp^3-hybridized carbons (

The cyclobutane core provides a rigid, puckered geometry that directs substituents into defined vectors, while the dual functionality—a ketone at C3 and a propanoic acid tail at C1—allows for orthogonal functionalization. This guide details the protocols for converting this scaffold into two critical heterocyclic classes: Spiro-hydantoins (via the ketone) and 1,2,4-Oxadiazoles (via the acid).

Key Structural Advantages

-

Bioisosterism: The cyclobutane ring acts as a non-aromatic bioisostere for phenyl rings.

-

Orthogonal Reactivity: The ketone allows for spiro-cyclization, while the acid facilitates linear extension.

-

Metabolic Stability: The strained ring system is generally resistant to oxidative metabolism compared to cyclopentanes.

Synthetic Pathway Overview

The following logic gate diagram illustrates the decision-making process for utilizing this scaffold.

Figure 1: Divergent synthetic pathways available from the core scaffold. The ketone allows for spiro-functionalization, while the acid enables linear chain extension.

Protocol A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)[3]

The formation of a spiro-hydantoin at the C3 position creates a rigid, polar core often used to target GPCRs and enzymes (e.g., aldose reductase inhibitors). The Bucherer-Bergs reaction is preferred over the Strecker synthesis here because it thermodynamically favors the formation of the hydantoin ring intact.

Mechanism & Rationale

The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) and subsequent cyclization with carbon dioxide.[1]

-

Why this route? It generates a quaternary center at C3, locking the conformation of the propanoic acid tail relative to the hydantoin ring.

Materials

-

Substrate: 3-(3-Oxocyclobutyl)propanoic acid (1.0 eq)

-

Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq), Ammonium Carbonate

(3.0 eq). -

Solvent: Ethanol/Water (1:1 v/v).

-

Safety: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-oxocyclobutyl)propanoic acid (1.0 mmol) in 5 mL of Ethanol/Water (1:1).

-

Reagent Addition: Add

(3.0 mmol) followed by KCN (1.2 mmol).-

Note: The order of addition minimizes the rapid evolution of ammonia gas before the flask is sealed.

-

-

Reaction: Heat the mixture to 60°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS (ESI- mode). The starting ketone (M-H = 141) should disappear, and the product (M-H = 211) should appear.

-

-

Workup:

-

Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate. Recrystallization from water/methanol is usually sufficient.

Yield Expectation: 65–80%.

Protocol B: Synthesis of 1,2,4-Oxadiazoles

Targeting the propanoic acid tail allows for the installation of a 1,2,4-oxadiazole ring, a classic bioisostere for esters and amides with improved hydrolytic stability.

Mechanism & Rationale

We utilize a "one-pot" activation method using CDI (1,1'-Carbonyldiimidazole) followed by condensation with an amidoxime. This avoids the harsh conditions of acid chlorides, preserving the integrity of the cyclobutane ring.

Materials

-

Substrate: 3-(3-Oxocyclobutyl)propanoic acid (1.0 eq).

-

Reagent A: CDI (1.1 eq).

-

Reagent B: Aryl Amidoxime (

) (1.1 eq). -

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure

-

Activation: Dissolve the starting acid (1.0 mmol) in anhydrous DMF (3 mL) under nitrogen. Add CDI (1.1 mmol) in one portion.

-

Observation: Gas evolution (

) will occur. Stir at RT for 30–60 minutes until effervescence ceases.

-

-

Coupling: Add the aryl amidoxime (1.1 mmol) to the activated acid solution. Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

-

Cyclodehydration: Heat the reaction mixture to 110°C for 3–5 hours.

-

Critical Control: Do not exceed 120°C to prevent thermal decomposition of the cyclobutane core or decarboxylation.

-

-

Workup:

-

Cool to RT and pour into ice water (20 mL).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash organic layer with saturated

and Brine.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 50–70%.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydantoin) | Incomplete cyclization due to pH | Ensure the reaction mixture is sufficiently basic during heating; add small amount of |

| Ring Opening | Thermal stress on cyclobutane | Do not exceed 80°C. Cyclobutanes are more stable than cyclopropanes but can ring-open under extreme heat/acid. |

| Incomplete Coupling (Oxadiazole) | Moisture in CDI | CDI is moisture sensitive. Use fresh reagent or switch to EDCI/HOBt coupling. |

| Side Products | Decarboxylation | Avoid strong acids at high temperatures. The propanoic acid chain provides some insulation, but care is needed. |

Visualizing the Workflow

The following diagram details the specific execution of the Bucherer-Bergs protocol, highlighting critical decision points.

Figure 2: Step-by-step workflow for the Bucherer-Bergs synthesis of spiro-hydantoins.

References

-

Bucherer-Bergs Reaction Mechanism & Utility

-